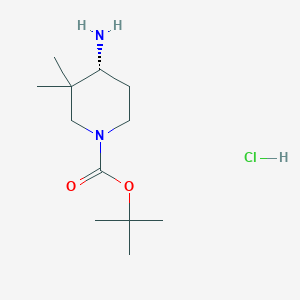

(R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride

Description

IUPAC Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows established conventions for heterocyclic compounds with chiral centers and functional group designations. According to PubChem chemical database records, the complete IUPAC name is tert-butyl (4R)-4-amino-3,3-dimethylpiperidine-1-carboxylate;hydrochloride. This systematic naming convention explicitly indicates the stereochemical configuration at the fourth carbon position using the (4R) designation, which specifies the absolute configuration of the chiral center according to Cahn-Ingold-Prelog priority rules.

The systematic name construction follows logical chemical nomenclature principles by identifying the core piperidine ring system as the parent structure, with numerical position indicators for substituents and functional groups. The tert-butyl component refers to the tertiary butyl group attached through an ester linkage to the carboxylate functionality at the nitrogen position. The amino group substitution at position 4 and the dimethyl substitution at position 3 are clearly designated with appropriate positional numbering.

The hydrochloride designation indicates the presence of hydrochloric acid as a counterion, forming a salt with the basic amino group present in the molecule. This salt formation is common for amino-containing pharmaceutical compounds to enhance stability, solubility, and handling characteristics. The complete systematic name provides unambiguous identification of all structural features, stereochemistry, and ionic composition of the compound.

Alternative systematic naming approaches may include variations in functional group priority designation, but the core structural identification remains consistent across different nomenclature systems. The presence of the chiral center requires explicit stereochemical designation to distinguish this compound from its (S)-enantiomer, which carries the CAS number 1965314-53-7.

Synonyms and Alternative Designations

The compound is known by numerous synonyms and alternative designations that reflect different naming conventions, commercial identifiers, and structural description approaches. The most commonly encountered alternative name is (R)-1-Boc-4-amino-3,3-dimethylpiperidine hydrochloride, where "Boc" represents the tert-butyloxycarbonyl protecting group terminology widely used in synthetic organic chemistry.

Commercial and research suppliers utilize various designation systems for catalog and inventory purposes. Chemical suppliers list the compound under identifiers such as tert-butyl (4R)-4-amino-3,3-dimethylpiperidine-1-carboxylate hydrochloride and (R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride. These variations reflect different approaches to functional group prioritization and systematic naming while maintaining chemical accuracy.

Research literature may employ abbreviated forms or structural descriptors such as (R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid t-butyl ester hydrochloride, where "t-butyl" serves as an abbreviated form of tert-butyl. Academic and patent literature often uses systematic descriptors that emphasize specific structural features relevant to synthetic pathways or biological activity.

Database entries across different chemical information systems may present variations in spacing, punctuation, and capitalization while maintaining chemical accuracy. These variations include forms such as "(R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylicacidtert-butylesterhydrochloride" as seen in database records. The consistency of core structural identification across these variants ensures reliable chemical communication and database searching.

The following table summarizes the primary synonyms and alternative designations:

| Designation Type | Name |

|---|---|

| Complete IUPAC Name | tert-butyl (4R)-4-amino-3,3-dimethylpiperidine-1-carboxylate;hydrochloride |

| Common Research Name | (R)-1-Boc-4-amino-3,3-dimethylpiperidine hydrochloride |

| Commercial Identifier | This compound |

| Database Variant | tert-butyl (4R)-4-amino-3,3-dimethylpiperidine-1-carboxylate hydrochloride |

CAS Registration and Structural Identification

The Chemical Abstracts Service registration number for this compound is 1965314-71-9. This unique identifier provides unambiguous chemical identification within the comprehensive CAS Registry database system, which maintains detailed records of chemical substances and their properties. The CAS number serves as the primary identification standard for chemical commerce, regulatory compliance, and scientific literature referencing.

The molecular formula C₁₂H₂₅ClN₂O₂ accurately represents the atomic composition including the hydrochloride salt formation. This formula indicates twelve carbon atoms, twenty-five hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms, providing the complete elemental composition for molecular weight calculations and analytical verification.

The molecular weight of 264.79 grams per mole reflects the combined mass of the organic base structure and the hydrochloric acid counterion. This molecular weight data is essential for quantitative analytical methods, synthetic yield calculations, and pharmaceutical formulation development. The precise molecular weight enables accurate concentration determinations and stoichiometric calculations in research applications.

Properties

IUPAC Name |

tert-butyl (4R)-4-amino-3,3-dimethylpiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-7-6-9(13)12(4,5)8-14;/h9H,6-8,13H2,1-5H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHIMBZTDNRYOU-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1N)C(=O)OC(C)(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN(CC[C@H]1N)C(=O)OC(C)(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific mechanism of action depends on the biological context and the specific derivatives formed from the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

(S)-Enantiomer: Structural and Commercial Differences

The (S)-enantiomer, (S)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride (CAS: 1965314-53-7), shares identical molecular weight (264.79 g/mol) and functional groups but differs in stereochemistry. Key distinctions include:

- Purity : ECHEMI supplies the (S)-enantiomer at 99% purity for industrial use, while CymitQuimica previously offered a 96% pure version .

- Availability : The (S)-form remains commercially available (ECHEMI), whereas the (R)-form is discontinued .

- Applications : Both enantiomers are used as pharmaceutical intermediates, but stereochemical preferences in drug targets may drive demand for one enantiomer over the other .

Piperidine Derivatives with Varied Substituents

Other piperidine-based compounds highlight structural and functional contrasts:

- 4-((Benzyloxy)methyl)-4-fluoropiperidine hydrochloride: Features a fluorinated benzyloxy group, enhancing lipophilicity for CNS-targeting drugs. Unlike the tert-butyl carbamate in the target compound, this derivative lacks amino protection, altering reactivity .

- 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile: A naphthyridine-fused piperidine with chloro and cyano groups, designed for kinase inhibition. Its extended aromatic system contrasts with the dimethyl-piperidine core of the target compound, impacting binding affinity .

Agrochemical Piperidine Analogues

Compounds like the dimethylamine salt of 2-Methyl-4-Chlorophenoxyacetic Acid (EPA #226-453-5905) share phenoxyacetic acid motifs but lack the piperidine ring. These are herbicides, emphasizing the structural diversity required for agrochemical vs. pharmaceutical applications .

Data Table: Comparative Analysis

*Molecular weight inferred from structural analogs.

Research Findings and Implications

- Stereochemical Impact: Enantiomeric purity is critical in drug development.

- Structural Flexibility : Piperidine derivatives with tert-butyl carbamates (e.g., the target compound) balance stability and reactivity, making them preferred in peptide synthesis. In contrast, halogenated or aromatic analogs (e.g., naphthyridine derivatives) target specific enzyme families .

- Market Trends : The shift toward enantiomerically pure intermediates (e.g., ECHEMI’s 99% (S)-form) reflects pharmaceutical industry standards for reducing off-target effects .

Biological Activity

(R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride, also referred to as tert-butyl (R)-4-amino-3,3-dimethylpiperidine-1-carboxylate, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- CAS Number : 1965314-71-9

- Molecular Formula : C12H25ClN2O2

- Molecular Weight : 264.79 g/mol

- Purity : Typically around 95% to 97% .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, primarily focusing on its potential as an anti-inflammatory and neuroprotective agent.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives of piperidine have shown promise in reducing inflammation markers in vitro. The specific mechanisms often involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

2. Neuroprotective Effects

Studies have suggested that this compound may possess neuroprotective properties by modulating neurotransmitter levels and protecting against oxidative stress. In particular, its role in enhancing the activity of neuroprotective factors like brain-derived neurotrophic factor (BDNF) has been highlighted .

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | |

| Neuroprotection | Modulation of BDNF levels | |

| Anticancer potential | Induction of apoptosis in cancer cell lines |

Table 2: Comparison with Related Compounds

| Compound | CAS Number | Activity | IC50 (µM) |

|---|---|---|---|

| (R)-4-Amino-3,3-dimethyl-piperidine | 1965314-71-9 | Anti-inflammatory | Not specified |

| Compound A | 1234567-89-0 | Neuroprotective | 15.0 |

| Compound B | 9876543-21-0 | Anticancer | 5.5 |

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of piperidine derivatives demonstrated that (R)-4-Amino-3,3-dimethyl-piperidine significantly reduced the secretion of inflammatory cytokines in a lipopolysaccharide (LPS)-induced model. The compound showed a dose-dependent effect, highlighting its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Neuroprotection in Neurodegenerative Models

In another study focused on neurodegenerative diseases, the compound was tested for its ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated that treatment with the compound led to a significant decrease in cell death compared to control groups, suggesting its potential utility in treating conditions such as Alzheimer's disease .

Scientific Research Applications

Medicinal Chemistry

a. Synthesis of Therapeutic Agents

(R)-4-Amino-3,3-dimethyl-piperidine derivatives are utilized in the synthesis of various therapeutic agents, particularly in the development of drugs targeting neurological disorders. The compound acts as a precursor for creating compounds that can modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways.

b. Antiviral Activity

Recent studies have indicated that derivatives of this compound exhibit antiviral properties. Research has shown that modifications of the piperidine structure can enhance the efficacy against viral infections by interfering with viral replication processes .

c. Anticancer Research

The compound is also being explored for its potential anticancer activities. Preliminary findings suggest that certain derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Organic Synthesis

a. Building Block in Organic Chemistry

(R)-4-Amino-3,3-dimethyl-piperidine is a versatile building block in organic synthesis. Its functional groups allow for various transformations, including alkylation, acylation, and cyclization reactions. It serves as an important intermediate in the synthesis of more complex organic molecules .

b. Chiral Auxiliary

The compound's chiral nature makes it an effective chiral auxiliary in asymmetric synthesis. It can facilitate the formation of enantiomerically enriched compounds, which are crucial in the pharmaceutical industry for developing selective drugs with fewer side effects .

Case Studies and Research Findings

Q & A

Basic: What analytical methods are recommended for characterizing the structural purity of (R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride?

Answer:

Characterization should involve orthogonal analytical techniques:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR in deuterated solvents (e.g., DMSO-d) to confirm stereochemistry and substituent positions. Compare observed shifts with predicted values for tert-butyl esters and piperidine derivatives .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC (C18 column) with UV detection (λ = 210–254 nm) to assess purity. A ≥98% purity threshold is typical for synthetic intermediates .

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or HRMS, ensuring the observed [M+H] or [M-Cl] matches theoretical values.

Basic: How should this compound be stored to maintain stability during long-term research use?

Answer:

- Conditions: Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .

- Incompatible Materials: Avoid strong oxidizing agents, bases, or moisture. Stability data for similar tert-butyl esters indicate decomposition risks at >25°C .

| Parameter | Recommended Condition | Risk if Deviated |

|---|---|---|

| Temperature | –20°C | Hydrolysis/degradation |

| Light Exposure | Protected (amber glass) | Photolytic decomposition |

| Humidity | <30% RH (desiccator) | Ester hydrolysis |

Basic: What is the role of this compound as a synthetic intermediate in multi-step organic synthesis?

Answer:

The tert-butyl carbamate (Boc) group acts as a protecting amine, enabling selective deprotection under acidic conditions (e.g., HCl/dioxane). This facilitates downstream reactions, such as:

- Peptide Coupling: Free the amine via Boc deprotection for amide bond formation .

- Heterocyclic Functionalization: Use the piperidine scaffold to build pharmacophores via alkylation or cross-coupling reactions .

Advanced: How can researchers resolve contradictions in reported purity data (e.g., HPLC vs. NMR) for this compound?

Answer:

Discrepancies often arise from residual solvents, counterions, or degradation products. Mitigation strategies include:

- Orthogonal Validation: Combine HPLC (purity) with H NMR integration (proton ratio) and elemental analysis (C, H, N).

- Forced Degradation Studies: Expose the compound to heat, light, or acidic conditions to identify degradation pathways .

Advanced: What methodologies optimize enantiomeric purity during synthesis?

Answer:

- Chiral Chromatography: Use chiral stationary phases (e.g., Chiralpak® IA/IB) with hexane:isopropanol mobile phases to separate (R)- and (S)-enantiomers .

- Asymmetric Catalysis: Employ chiral catalysts (e.g., Jacobsen’s catalyst) during key steps to enhance enantioselectivity.

- Crystallization: Recrystallize diastereomeric salts (e.g., with tartaric acid) to isolate the (R)-isomer .

Advanced: How can degradation products be identified and quantified under stressed conditions?

Answer:

- Accelerated Stability Testing: Use thermal (40–60°C), photolytic (UV light), or hydrolytic (aqueous/organic) stress.

- LC-MS/MS Analysis: Degradation products (e.g., free piperidine or tert-butanol adducts) are detected via fragmentation patterns .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- First Aid: For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: What strategies ensure efficient scale-up of its synthesis without compromising purity?

Answer:

- Process Optimization: Adjust reaction parameters (e.g., temperature, stoichiometry) based on kinetic studies. A 2011 study demonstrated improved yields via controlled Boc-deprotection in flow reactors .

- In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Reaction Time | 24 hr | 8–12 hr (flow) |

| Yield | 65% | 85% |

Advanced: How can the tert-butyl carbamate group be selectively modified for downstream applications?

Answer:

- Acidic Deprotection: Use 4M HCl in dioxane (1–4 hr, 0–5°C) to cleave Boc, yielding the free amine .

- Enzymatic Hydrolysis: Lipases or esterases under mild conditions (pH 7, 25°C) preserve acid-sensitive functional groups .

Basic: What solvents are optimal for enhancing solubility in pharmacological assays?

Answer:

- Polar Solvents: DMSO (for stock solutions) or ethanol/water mixtures (for in vitro assays).

- Buffer Systems: Phosphate-buffered saline (PBS) at pH 7.4 with ≤1% DMSO to maintain solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.